

# Spectroscopic Profile of 3-Carboxy-6-hydroxycoumarin: A Technical Guide

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## Compound of Interest

Compound Name: 3-Carboxy-6-hydroxycoumarin

Cat. No.: B8089495

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Carboxy-6-hydroxycoumarin**, a key intermediate in organic synthesis. The document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of this compound, offering valuable data for its identification, characterization, and application in research and development.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **3-Carboxy-6-hydroxycoumarin**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
8.55	s	1H	H-4
7.37	d, J=8.8 Hz	1H	H-5
7.18	dd, J=8.8, 2.7 Hz	1H	H-7
7.12	d, J=2.7 Hz	1H	H-8

<sup>13</sup>C NMR (DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
165.7	COOH
159.9	C-2
155.5	C-6
148.1	C-8a
146.9	C-4
123.1	C-5
119.3	C-7
118.0	C-4a
116.3	C-3
109.9	C-8

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Description of Vibration
3500-2500	O-H stretch (broad, carboxylic acid and phenol)
1732	C=O stretch (lactone)
1681	C=O stretch (carboxylic acid)
1612, 1568, 1499	C=C stretch (aromatic)

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Solvent	$\lambda_{\text{max}}$ (nm)
Dioxane	232, 270, 357

## Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies:

## Synthesis of 3-Carboxy-6-hydroxycoumarin

**3-Carboxy-6-hydroxycoumarin** was synthesized via a one-pot reaction involving the Knoevenagel condensation of 2,5-dihydroxybenzaldehyde with malononitrile in water, followed by a Pinner reaction and subsequent hydrolysis. The reaction proceeds as follows:

- Knoevenagel Condensation: 2,5-dihydroxybenzaldehyde and malononitrile are reacted in an aqueous solution of sodium bicarbonate (pH 8.3) at room temperature.
- Pinner Reaction and Hydrolysis: The resulting intermediate is then subjected to acidic hydrolysis by adding concentrated HCl and heating the mixture to 90 °C.
- Isolation: Upon cooling, the solid product, **3-Carboxy-6-hydroxycoumarin**, precipitates and is isolated by filtration, washed with cold water, and dried.

## NMR Spectroscopy

- Instrument: High-resolution NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).

- Standard: Tetramethylsilane (TMS) as an internal standard.
- Sample Preparation: A sample of **3-Carboxy-6-hydroxycoumarin** was dissolved in DMSO- $d_6$  to an appropriate concentration for spectral acquisition.

## IR Spectroscopy

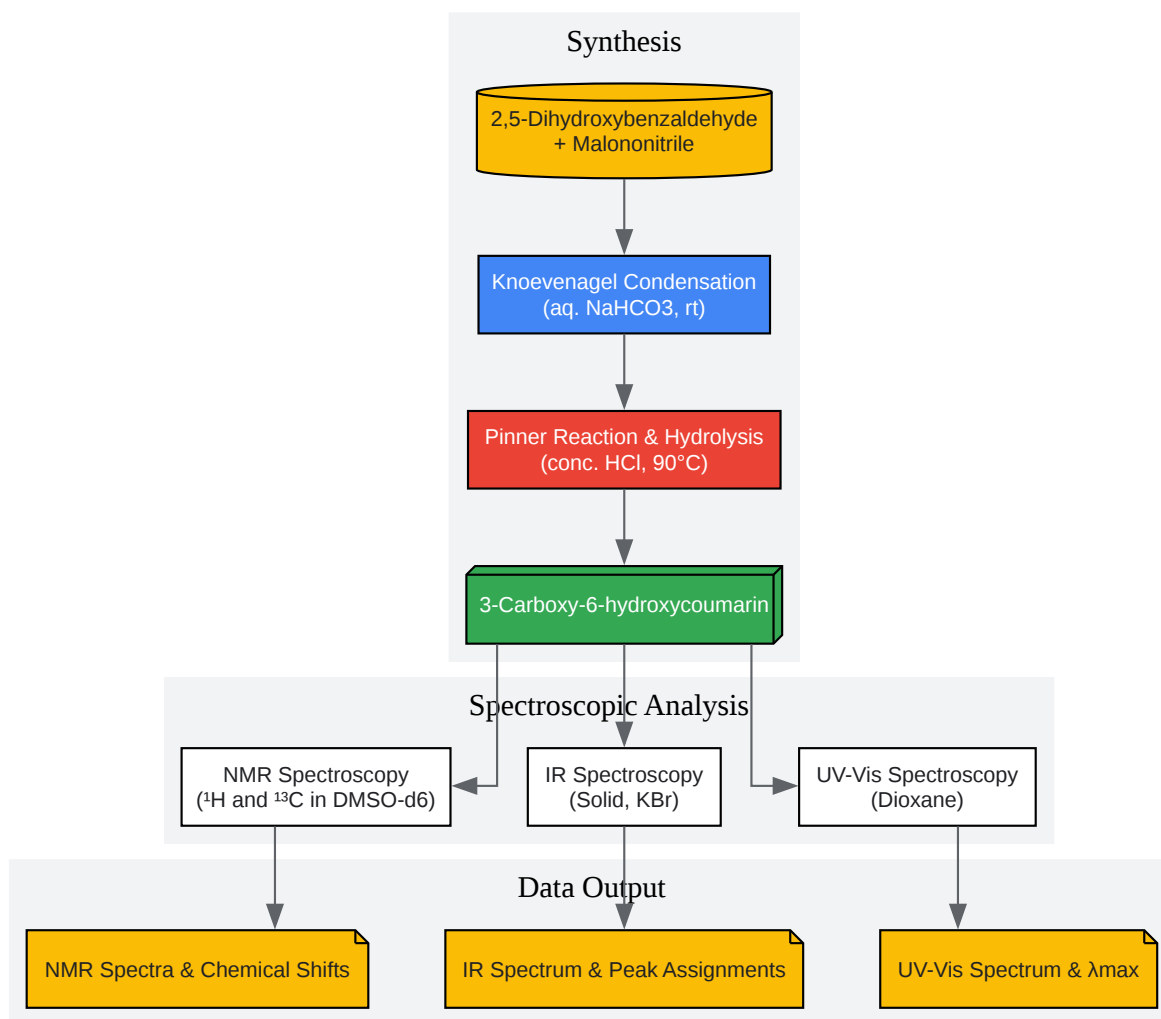
- Instrument: Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: The spectrum was obtained from a solid sample, likely using the KBr pellet method. A small amount of the compound was mixed with potassium bromide and pressed into a thin pellet.

## UV-Vis Spectroscopy

- Instrument: UV-Vis spectrophotometer.
- Solvent: Dioxane.
- Sample Preparation: A dilute solution of **3-Carboxy-6-hydroxycoumarin** in dioxane was prepared for the analysis. The spectrophotometer was first zeroed with a blank solvent cuvette.

## Experimental and Data Analysis Workflow

The logical progression from synthesis to spectroscopic characterization is illustrated in the following workflow diagram.



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Caption: Workflow for the synthesis and spectroscopic analysis of **3-Carboxy-6-hydroxycoumarin**.

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